molecular formula C7H7NaO4S B12656657 Sodium ar-hydroxytoluene-alpha-sulphonate CAS No. 68156-14-9

Sodium ar-hydroxytoluene-alpha-sulphonate

Cat. No.: B12656657
CAS No.: 68156-14-9
M. Wt: 210.18 g/mol
InChI Key: XQMNBXPNBQFGBP-UHFFFAOYSA-M
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Description

Sodium ar-hydroxytoluene-alpha-sulphonate is a chemical compound with the molecular formula C7H7NaO4S and a molecular weight of 210.18285 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium ar-hydroxytoluene-alpha-sulphonate typically involves the sulfonation of ar-hydroxytoluene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents. The reaction is usually performed at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of ar-hydroxytoluene and sulfuric acid into the reactor, followed by neutralization with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions: Sodium ar-hydroxytoluene-alpha-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinates.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Sodium ar-hydroxytoluene-alpha-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium ar-hydroxytoluene-alpha-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison: Sodium ar-hydroxytoluene-alpha-sulphonate is unique due to the presence of the hydroxyl group on the aromatic ring, which enhances its reactivity and allows for more diverse chemical modifications. This makes it more versatile compared to other sulfonates, which may lack this functional group.

Properties

CAS No.

68156-14-9

Molecular Formula

C7H7NaO4S

Molecular Weight

210.18 g/mol

IUPAC Name

sodium;(2-hydroxyphenyl)methanesulfonate

InChI

InChI=1S/C7H8O4S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1

InChI Key

XQMNBXPNBQFGBP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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